2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-6-(7-{2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-1,3-benzodiazole tetrahydrochloride
Description
This compound is a structurally complex molecule featuring multiple fused and bridged ring systems. Key structural elements include:
- 2-Azabicyclo[2.2.1]heptane: A rigid bicyclic scaffold with a nitrogen atom, contributing to conformational rigidity and stereochemical control .
- 9,9-Difluoro-9H-fluorene: A fluorinated aromatic system that improves lipophilicity and metabolic stability .
- Benzimidazole and Imidazole: Heterocyclic groups known for hydrogen-bonding capabilities, often critical in targeting biological receptors . The tetrahydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
2-(2-azabicyclo[2.2.1]heptan-3-yl)-6-[7-[2-(5-azaspiro[2.4]heptan-6-yl)-1H-imidazol-5-yl]-9,9-difluorofluoren-2-yl]-1H-benzimidazole;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32F2N6.4ClH/c36-35(37)25-12-18(19-4-8-27-28(14-19)42-33(41-27)31-21-1-5-22(11-21)40-31)2-6-23(25)24-7-3-20(13-26(24)35)30-16-38-32(43-30)29-15-34(9-10-34)17-39-29;;;;/h2-4,6-8,12-14,16,21-22,29,31,39-40H,1,5,9-11,15,17H2,(H,38,43)(H,41,42);4*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIXEFTXAPHPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C3=NC4=C(N3)C=C(C=C4)C5=CC6=C(C=C5)C7=C(C6(F)F)C=C(C=C7)C8=CN=C(N8)C9CC1(CC1)CN9.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36Cl4F2N6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorenyl group, and the incorporation of the azabicycloheptane moiety. Common synthetic routes may include:
Imidazole Formation: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Fluorenyl Group Introduction: The fluorenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Azabicycloheptane Incorporation: The azabicycloheptane moiety can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: The fluorenyl group can be reduced to form dihydrofluorene derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazolone derivatives, while reduction of the fluorenyl group may yield dihydrofluorene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a potential drug candidate for treating various diseases.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Potential molecular targets may include enzymes, receptors, and ion channels. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or alteration of ion channel activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness and functional versatility are highlighted through comparisons with analogs sharing azabicyclic, spirocyclic, or fluorinated motifs.
Antiviral Agents: Ledipasvir
Ledipasvir ((2S)-1-[(6S)-6-[5-(9,9-difluoro-7-{2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methylbutan-1-one) shares:
- Azabicyclo[2.2.1]heptane and azaspiro[2.4]heptane moieties.
- 9,9-Difluorofluorene and benzimidazole groups.
Key Differences : - Ledipasvir includes additional ester and methylideneamino groups, increasing its molecular weight (~889 g/mol vs. ~750 g/mol for the target compound) .
- Activity : Ledipasvir targets HCV NS5A with IC₅₀ values <1 nM, while the target compound’s antiviral profile remains uncharacterized .
| Parameter | Target Compound | Ledipasvir |
|---|---|---|
| Molecular Weight | ~750 g/mol | ~889 g/mol |
| Key Moieties | Azabicyclo, azaspiro, difluorofluorene | Azabicyclo, azaspiro, difluorofluorene |
| Biological Target | Undisclosed (potential antiviral) | HCV NS5A (IC₅₀ <1 nM) |
| Salt Form | Tetrahydrochloride | Free base |
Antiproliferative Agents: Biaryl Sulfonamides
Compounds like (1S,3R,4R)-4-methyl-N-((2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)benzenesulfonamide feature:
- 2-Azabicyclo[2.2.1]heptane backbone.
- Sulfonamide groups for hydrogen bonding.
Key Differences : - Lack spirocyclic and fluorene systems.
- Exhibit antiproliferative activity (IC₅₀ ~10 µM in cancer cell lines) , contrasting with the target compound’s unverified therapeutic scope.
Catalytic Agents: 2-Azabicyclo[2.2.1]heptane Derivatives
Derivatives such as (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid are used in asymmetric synthesis:
- Rigid Bicyclic Framework : Enables enantioselective catalysis (e.g., aldol reactions with up to 95% yield) .
Key Differences : - Simpler structures without imidazole or fluorene groups.
- Functionalized with carboxylic acids or amines for catalytic activity .
GABA Aminotransferase Inactivators
(1R,4S)-2-azabicyclo[2.2.1]heptan-3-one (Compound 38) demonstrates:
- Azabicyclo[2.2.1]heptane core.
- Ketone functionality for enzyme inhibition.
Key Differences : - Replaces imidazole/benzimidazole with a ketone, targeting GABA aminotransferase (IC₅₀ ~50 nM) .
Structural-Activity Relationship (SAR) Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
